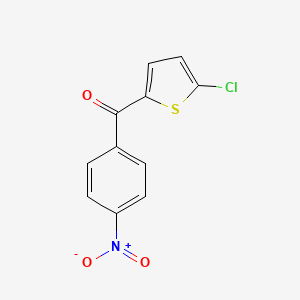

2-Chloro-5-(4-nitrobenzoyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-(4-nitrobenzoyl)thiophene is a chemical compound with the molecular formula C11H6ClNO3S and a molecular weight of 267.69 . It is used extensively in scientific research.

Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the reaction of thiophene with chlorine . Another method involves the displacement reactions with nitrite ions . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Thiophene, the core structure of this compound, undergoes various types of reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The electrophilic reactions of thiophene have been known for as long as thiophene itself, while nucleophilic and radical reactions of thiophene were developed later .Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.69 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

One of the significant applications of 2-Chloro-5-(4-nitrobenzoyl)thiophene derivatives is in the synthesis of aminobenzo[b]thiophenes through the Willgerodt–Kindler route, offering a straightforward one-pot synthesis approach for these compounds (Androsov et al., 2010). Additionally, these derivatives serve as precursors for 1,1-dialkylindolium-2-thiolates via base-induced transformation, showcasing their versatility in heterocyclic chemistry (Androsov, 2008).

Material Science and Electrochemical Applications

In material science, thiophene derivatives, including those containing nitrobenzoyl groups, have been synthesized and characterized for their electrochemical properties. The development of fluorescent nitrobenzoyl polythiophenes represents an advancement in the creation of materials with potential applications in sensing, organic electronics, and light-emitting devices (Coelho et al., 2015).

Biological and Pharmacological Potential

The exploration of this compound derivatives in biological contexts has led to the discovery of compounds with anticancer properties. For instance, specific thiocarbamide derivatives have shown significant in vitro cytotoxicity against various human cancer cell lines, highlighting the therapeutic potential of these compounds in oncology research (Pandey et al., 2019).

Safety and Hazards

Zukünftige Richtungen

The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones . Therefore, the synthesis and characterization of novel thiophene moieties like 2-Chloro-5-(4-nitrobenzoyl)thiophene with wider therapeutic activity is a topic of interest for medicinal chemists .

Wirkmechanismus

Target of Action

It is known that nitro compounds, such as2-Chloro-5-(4-nitrobenzoyl)thiophene , are an important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Mode of Action

Nitro compounds typically have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Biochemical Pathways

The photodissociation dynamics of halogen-substituted thiophenes have been studied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Spillage is unlikely to penetrate the soil, and the product evaporates slowly .

Eigenschaften

IUPAC Name |

(5-chlorothiophen-2-yl)-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIUWSMQLUEDSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641820 |

Source

|

| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

909421-69-8 |

Source

|

| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.